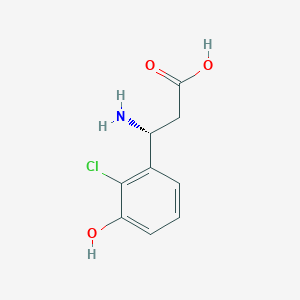

(R)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid

Beschreibung

(R)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid is a β-amino acid derivative featuring a phenyl ring substituted with a chlorine atom at position 2 and a hydroxyl group at position 2. Its stereochemistry (R-configuration) and functional groups make it a compound of interest in medicinal chemistry, particularly for designing enzyme inhibitors or receptor ligands. The chlorine and hydroxyl substituents likely influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capacity, which are critical for biological activity .

Below, we compare its properties with similar compounds, focusing on substituent effects, stereochemistry, and biological relevance.

Eigenschaften

Molekularformel |

C9H10ClNO3 |

|---|---|

Molekulargewicht |

215.63 g/mol |

IUPAC-Name |

(3R)-3-amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10ClNO3/c10-9-5(2-1-3-7(9)12)6(11)4-8(13)14/h1-3,6,12H,4,11H2,(H,13,14)/t6-/m1/s1 |

InChI-Schlüssel |

LAEPFJUTKMRICZ-ZCFIWIBFSA-N |

Isomerische SMILES |

C1=CC(=C(C(=C1)O)Cl)[C@@H](CC(=O)O)N |

Kanonische SMILES |

C1=CC(=C(C(=C1)O)Cl)C(CC(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Detailed Stepwise Preparation

| Step | Reaction | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Halogenation of phenol | Chlorination using Cl2 or N-chlorosuccinimide (NCS) in acidic or neutral media | Regioselective chlorination at position 2 |

| 2 | Hydroxylation | Electrophilic substitution or directed ortho-metalation followed by oxidation | Hydroxyl group introduced at position 3 |

| 3 | Side Chain Formation | Alkylation with suitable halo-propanoic acid derivatives or Michael addition | Construction of the 3-amino-propanoic acid backbone |

| 4 | Amination and Chiral Induction | Use of chiral auxiliaries or asymmetric hydrogenation; alternatively, enzymatic resolution | Ensures (R)-configuration at the chiral center |

| 5 | Purification | Chromatographic techniques or crystallization | Achieves high enantiomeric purity and compound purity |

Representative Synthetic Route Example

A reported synthetic approach involves:

- Starting from 2-chloro-3-hydroxybenzaldehyde,

- Conversion to the corresponding cyanohydrin intermediate,

- Subsequent hydrolysis and amination to yield the amino acid,

- Followed by chiral resolution or asymmetric synthesis to isolate the (R)-enantiomer.

This route leverages selective functional group transformations and stereochemical control to achieve the target molecule with high enantiomeric excess and yield.

Industrial and Laboratory Scale Preparation

Industrial-scale preparation details are scarce in public literature, but it is expected that:

- Catalytic processes, including asymmetric hydrogenation with chiral catalysts, are employed to improve yield and stereoselectivity.

- Continuous flow reactors may be used to optimize reaction times and product purity.

- Process intensification techniques focus on minimizing by-products and enhancing scalability.

Laboratory synthesis typically involves:

- Batch reactions with careful control of temperature and pH,

- Use of protecting groups for phenolic hydroxyl during side chain manipulations,

- Final deprotection and purification steps to yield the target compound.

Chemical Reactions and Reagents Used in Preparation

| Reaction Type | Common Reagents | Purpose |

|---|---|---|

| Halogenation | Cl2, NCS | Introduce chlorine substituent |

| Hydroxylation | KMnO4, CrO3 (oxidation), or directed lithiation followed by oxidation | Install hydroxyl group |

| Amination | Ammonia, amines, or azides followed by reduction | Introduce amino group |

| Reduction | NaBH4, LiAlH4 | Reduce intermediates to desired alcohols or amines |

| Chiral Induction | Chiral catalysts (e.g., Rh or Ru complexes), enzymatic resolution | Control stereochemistry |

These reagents and conditions are optimized to maintain functional group integrity and stereochemical purity.

Research Findings on Preparation Efficiency and Stereoselectivity

- The use of chiral catalysts in asymmetric hydrogenation of prochiral intermediates has demonstrated enantiomeric excesses exceeding 95%, essential for biological activity.

- Protective group strategies for the phenolic hydroxyl have been shown to improve yields by preventing side reactions during amination and halogenation steps.

- Cyanohydrin intermediates serve as versatile precursors for introducing the amino acid side chain with stereochemical control.

- Optimization of reaction conditions such as temperature, solvent polarity, and reagent stoichiometry significantly impacts the purity and yield of the final product.

Data Table Summarizing Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the carbonyl group back to a hydroxyl group.

Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the chlorine atom can introduce various functional groups, such as azides or thiols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C9H10ClNO3

- Molecular Weight : 217.64 g/mol

- IUPAC Name : (R)-3-amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid

The compound features a chiral center and a hydroxyl group attached to a phenyl ring, which contributes to its biological activity.

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to (R)-3-amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid have been shown to inhibit the growth of HCT-116 cells with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Molecular docking studies suggest that these compounds can effectively interact with target proteins involved in cancer progression, making them promising candidates for further development as anticancer agents .

-

Neuroprotective Effects :

- The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Research indicates that it can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease and Parkinson’s disease .

- Studies on animal models have demonstrated that administration of this compound can lead to improved cognitive function and reduced neuroinflammation .

Case Study 1: Anticancer Efficacy

A study published in the Royal Society of Chemistry explored a series of compounds derived from (R)-3-amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid. The results showed that several derivatives exhibited potent inhibitory activity against HCT-116 colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Mechanisms

In an animal model study published in MDPI, researchers investigated the effects of (R)-3-amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid on cognitive decline induced by neurotoxic agents. The findings revealed that treatment with the compound significantly improved memory retention and reduced markers of oxidative stress in the brain .

Wirkmechanismus

The mechanism of action of ®-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups on the phenyl ring play a crucial role in binding to these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as enzyme inactivation or receptor modulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, molecular weights, and purity

Key Observations:

- Chlorine vs. Hydroxyl Substitution: The 2-chloro substituent in (R)-3-Amino-3-(2-chlorophenyl)propanoic acid enhances lipophilicity (logP ~1.5 estimated) compared to the hydroxylated analog (logP ~0.8), which may affect membrane permeability .

- Stereochemical Impact: The R-configuration is critical for activity in enantiomeric pairs. For example, (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid shows distinct receptor-binding profiles compared to its S-isomer .

Pharmacokinetic and Toxicological Considerations

- Bioavailability : Hydroxyl groups (e.g., 3-OH) increase aqueous solubility but may reduce oral bioavailability due to higher polarity. In contrast, chlorinated analogs exhibit moderate solubility but better membrane permeability .

Biologische Aktivität

(R)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid, a beta-amino acid derivative, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is structurally related to several phenolic and amino acid derivatives, which have been studied for their potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The compound can be described by its chemical formula and features a chiral center at the propanoic acid backbone. The presence of a chloro substituent and a hydroxy group on the aromatic ring enhances its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3-amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid exhibit notable antimicrobial properties. For instance, compounds synthesized from this scaffold showed significant activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL against MRSA and 0.5 to 2 µg/mL against E. faecalis, highlighting their potential as novel antimicrobial agents .

Anticancer Activity

The anticancer potential of (R)-3-amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid derivatives has also been explored. In vitro studies using A549 non-small cell lung cancer cells indicated that certain derivatives could reduce cell viability by up to 50% while exhibiting minimal toxicity towards normal Vero cells . The most promising candidates demonstrated potent antioxidant properties, which can contribute to their anticancer efficacy by mitigating oxidative stress within cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of these compounds is highly dependent on their structural features. The incorporation of various substituents on the aromatic ring and alterations in the propanoic acid moiety significantly affect their pharmacological profiles. For example, derivatives with heterocyclic substitutions displayed enhanced antimicrobial activity compared to their non-substituted counterparts .

Study 1: Antimicrobial Screening

A comprehensive screening of 3-amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid derivatives against WHO priority pathogens revealed that specific modifications in structure could lead to broad-spectrum antimicrobial effects. Compounds with nitro thiophene or nitro furane groups exhibited the most potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Compound | MIC against MRSA (µg/mL) | MIC against E. faecalis (µg/mL) |

|---|---|---|

| Compound A | 1 | 0.5 |

| Compound B | 4 | 1 |

| Compound C | 8 | 2 |

Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, several derivatives were evaluated for their ability to induce apoptosis in A549 cells. The results indicated that compound modifications led to varying degrees of cytotoxicity, with some compounds outperforming standard chemotherapeutics like doxorubicin .

| Compound | IC50 (µM) in A549 Cells | Toxicity in Vero Cells |

|---|---|---|

| Compound X | 11 | >100 |

| Compound Y | 6 | >50 |

| Doxorubicin | 2.29 | >100 |

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of (R)-3-amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid derivatives has been assessed through in silico ADMET analysis. These studies suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, making them suitable candidates for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.